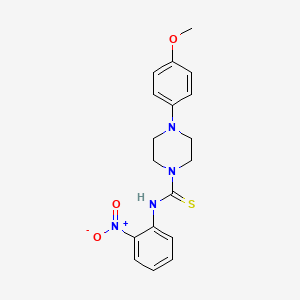
4-(4-methoxyphenyl)-N-(2-nitrophenyl)-1-piperazinecarbothioamide
Overview
Description
4-(4-methoxyphenyl)-N-(2-nitrophenyl)-1-piperazinecarbothioamide, also known as MNPT, is a chemical compound with potential applications in medicinal chemistry. It belongs to the class of piperazine derivatives and has gained attention due to its unique structure and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-(2-nitrophenyl)-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that the compound may act through the inhibition of enzymes or receptors involved in various biological processes. 4-(4-methoxyphenyl)-N-(2-nitrophenyl)-1-piperazinecarbothioamide has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. It has also been shown to inhibit the growth of fungal and bacterial strains by disrupting their cell membranes.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-N-(2-nitrophenyl)-1-piperazinecarbothioamide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes and increasing the expression of pro-apoptotic proteins. 4-(4-methoxyphenyl)-N-(2-nitrophenyl)-1-piperazinecarbothioamide has also been reported to inhibit the growth of fungal and bacterial strains by disrupting their cell membranes. The compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
4-(4-methoxyphenyl)-N-(2-nitrophenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. The compound has shown promising results in preclinical studies and has potential for further investigation as a therapeutic agent. However, there are also limitations to using 4-(4-methoxyphenyl)-N-(2-nitrophenyl)-1-piperazinecarbothioamide in lab experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of 4-(4-methoxyphenyl)-N-(2-nitrophenyl)-1-piperazinecarbothioamide is not fully understood, which can make it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for the study of 4-(4-methoxyphenyl)-N-(2-nitrophenyl)-1-piperazinecarbothioamide. Further investigation is needed to fully understand the mechanism of action of the compound and its effects on various biological processes. 4-(4-methoxyphenyl)-N-(2-nitrophenyl)-1-piperazinecarbothioamide has shown potential as a therapeutic agent for cancer, fungal and bacterial infections, and neurodegenerative diseases. Future studies could focus on optimizing the synthesis method of 4-(4-methoxyphenyl)-N-(2-nitrophenyl)-1-piperazinecarbothioamide to improve its yield and purity. Additionally, the compound could be modified to improve its solubility and bioavailability, which would make it more suitable for clinical use. Overall, 4-(4-methoxyphenyl)-N-(2-nitrophenyl)-1-piperazinecarbothioamide is a promising compound with potential applications in medicinal chemistry that warrants further investigation.
Scientific Research Applications
4-(4-methoxyphenyl)-N-(2-nitrophenyl)-1-piperazinecarbothioamide has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. 4-(4-methoxyphenyl)-N-(2-nitrophenyl)-1-piperazinecarbothioamide has also been investigated for its potential as a neuroprotective agent and for its effects on the central nervous system. The compound has shown promising results in preclinical studies and is undergoing further investigation for its potential therapeutic applications.
properties
IUPAC Name |
4-(4-methoxyphenyl)-N-(2-nitrophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-25-15-8-6-14(7-9-15)20-10-12-21(13-11-20)18(26)19-16-4-2-3-5-17(16)22(23)24/h2-9H,10-13H2,1H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLMEJJLAOHBAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-N-(2-nitrophenyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-fluorophenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4734581.png)
![3-methyl-6-(2-naphthyl)-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4734583.png)



![1-benzyl-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4734610.png)
![3-(4-methylphenyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4734622.png)
![3-(5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B4734633.png)

![2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4734647.png)
![butyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B4734649.png)
![2-[1-(ethylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4734651.png)
![3-({5-[3-(2-ethyl-1-piperidinyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}methyl)-1H-indole](/img/structure/B4734654.png)
![2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B4734659.png)